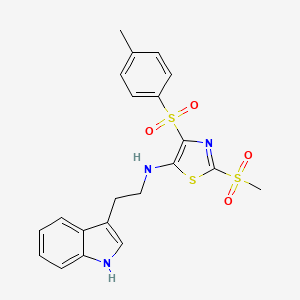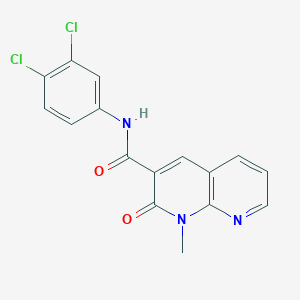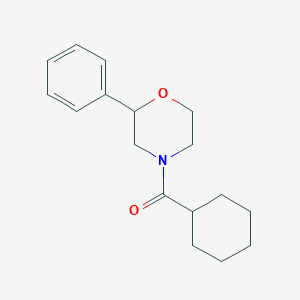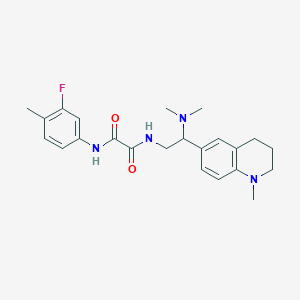![molecular formula C20H19N3O B2979654 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797142-76-7](/img/structure/B2979654.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one, also known as DPP6-Nap, is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including those similar to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one, play a significant role in scientific research. These compounds are synthesized through various methods, leading to the formation of compounds with potential antimicrobial activity. For instance, a study on the synthesis, characterization, and antimicrobial activity of pyrimidine-based ligands and their metal complexes highlights the relevance of these compounds in developing new antimicrobial agents. These complexes were characterized using spectroscopic techniques, showing potential as drugs due to their significant binding affinity with drug targets (Festus Chioma et al., 2018).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives are also investigated for their antimicrobial and antitumor activities. The design and synthesis of substituted pyrimidine derivatives have led to compounds with good antimicrobial activity against various microorganisms. Such studies are crucial for developing new therapeutic agents against resistant strains. For example, the antimicrobial screening of mono- and disubstituted pyrimidine derivatives has shown promising results against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (A. Voskienė et al., 2011). Furthermore, the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones under microwave irradiation has yielded compounds with remarkable antitumor activity, highlighting the potential of pyrimidine derivatives in cancer treatment (B. Insuasty et al., 2013).
Structural Elucidation and Evaluation
The structural elucidation of pyrimidine derivatives and their evaluation for antimicrobial activities is another critical area of research. The synthesis of novel triazolo[4,3-a]pyrimidines and their antimicrobial evaluation indicate that some derivatives exhibit mild activities, suggesting the importance of structural modifications to enhance activity (S. M. Gomha et al., 2018).
Dissociation Constants and Thermodynamic Parameters
Research on the dissociation constants and thermodynamic parameters of pyrimidine derivatives provides insights into their stability and behavior in different solvent systems. Such studies are essential for understanding the fundamental properties of these compounds, which can influence their biological activity and drug formulation (K. Bhesaniya et al., 2014).
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-11-10-19-17(13-23)12-21-14-22-19)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNZDBRJNNLQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)





![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)

![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)

![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)